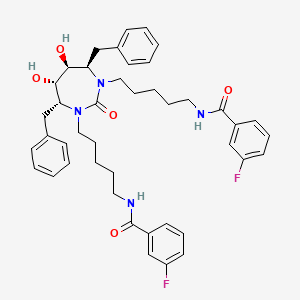
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves several steps:
Formation of the diazaperhydroepinyl ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl groups: This step involves the reaction of the intermediate with 3-fluorophenyl isocyanate.
Final coupling: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can be compared with other similar compounds, such as:
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-chlorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-chlorophenyl)carboxamide
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-bromophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-bromophenyl)carboxamide
These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s chemical properties and biological activity, highlighting the uniqueness of This compound .
Properties
CAS No. |
167826-36-0 |
|---|---|
Molecular Formula |
C43H50F2N4O5 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-3-[5-[(3-fluorobenzoyl)amino]pentyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]-3-fluorobenzamide |
InChI |
InChI=1S/C43H50F2N4O5/c44-35-21-13-19-33(29-35)41(52)46-23-9-3-11-25-48-37(27-31-15-5-1-6-16-31)39(50)40(51)38(28-32-17-7-2-8-18-32)49(43(48)54)26-12-4-10-24-47-42(53)34-20-14-22-36(45)30-34/h1-2,5-8,13-22,29-30,37-40,50-51H,3-4,9-12,23-28H2,(H,46,52)(H,47,53)/t37-,38-,39+,40+/m1/s1 |
InChI Key |
SXZREBMMGUVYHI-WESAGZJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


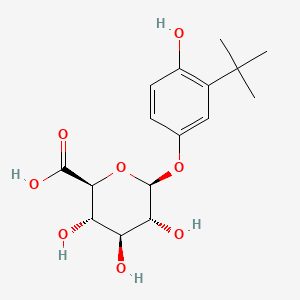
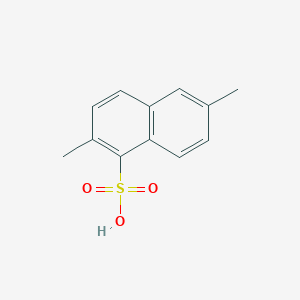
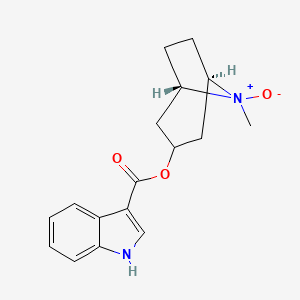

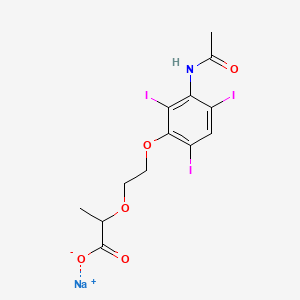
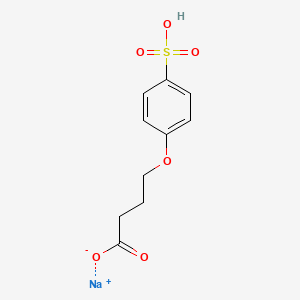
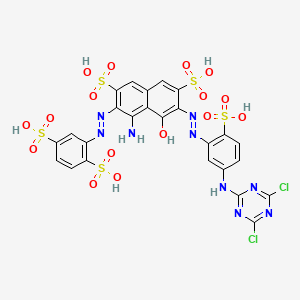
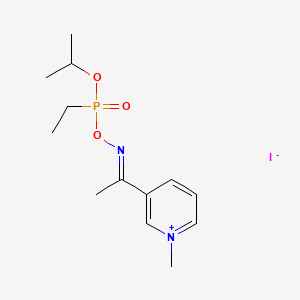
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
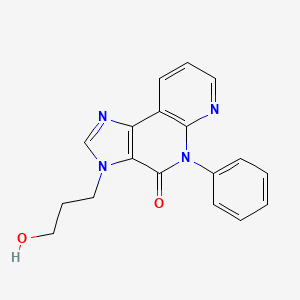
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
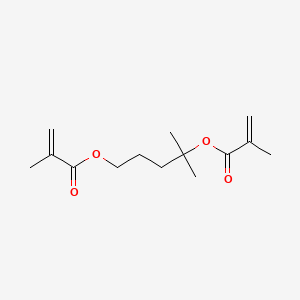
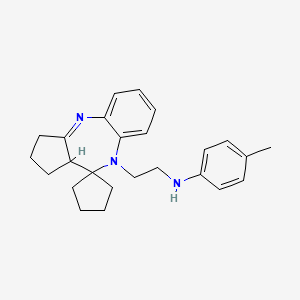
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
